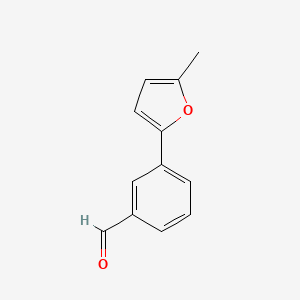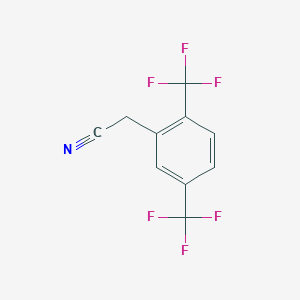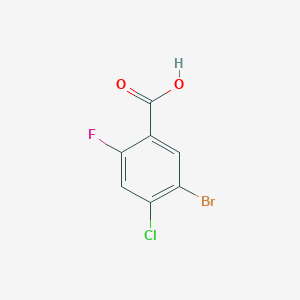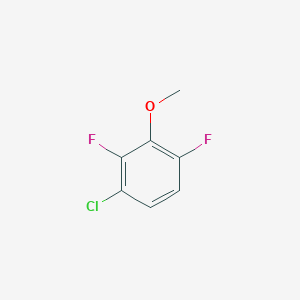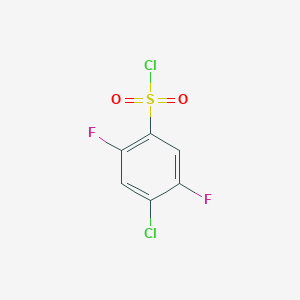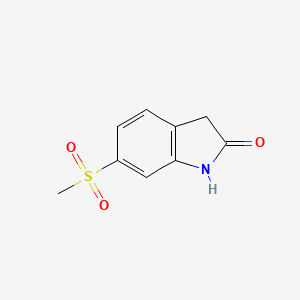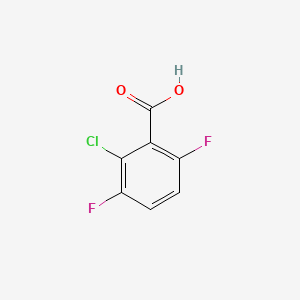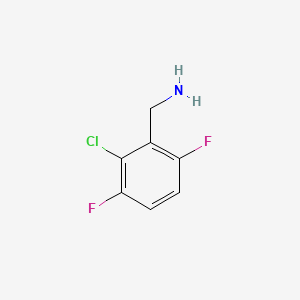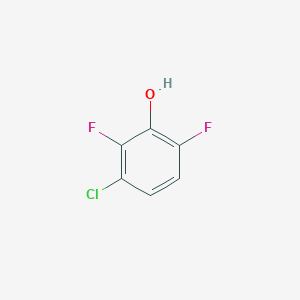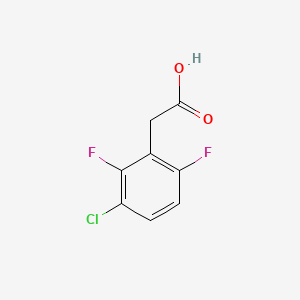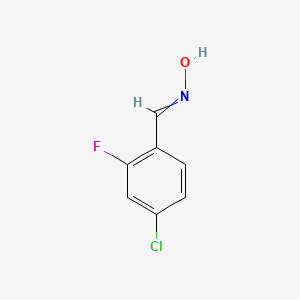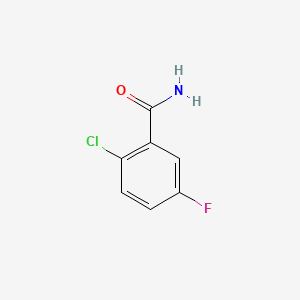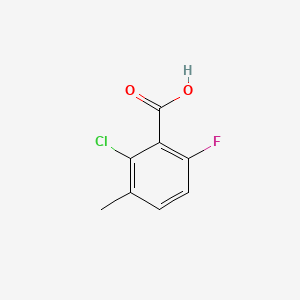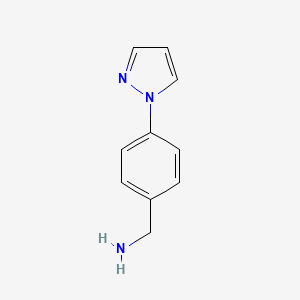
4-(1H-Pyrazol-1-yl)benzylamine
Overview
Description
4-(1H-Pyrazol-1-yl)benzylamine is a compound with the chemical formula C10H11N3 and a molecular weight of 173.21 g/mol . It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but insoluble in water . This compound is widely used in organic synthesis, serving as a chemical reagent for the synthesis of other compounds and as an organometallic ligand in metal ion coordination reactions . Additionally, it is used as a pharmaceutical intermediate for the preparation of certain drugs .
Mechanism of Action
Target of Action
It is known that this compound has a wide range of applications in the field of organic synthesis and can be used as a pharmaceutical intermediate for the preparation of certain drugs .
Mode of Action
It can be used as a chemical reagent for the synthesis of other compounds, or as an organometallic ligand to participate in metal ion coordination reactions .
Pharmacokinetics
It is known that the compound is a white crystalline solid, soluble in some organic solvents such as methanol, ethanol, and dichloromethane, but insoluble in water . This solubility profile may influence its bioavailability.
Result of Action
It is known that the compound can be used as a pharmaceutical intermediate for the preparation of certain drugs , suggesting it may have a role in modulating biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1H-Pyrazol-1-yl)benzylamine. For instance, it should be stored under inert gas (nitrogen or argon) at 2–8 °C to maintain its stability . Furthermore, it should be used to avoid inhalation, contact with skin, and ingestion, and appropriate protective equipment, such as gloves, goggles, and masks, should be worn .
Biochemical Analysis
Biochemical Properties
4-(1H-Pyrazol-1-yl)benzylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For example, this compound has been shown to interact with copper ions, forming complexes that can catalyze the oxidation of catechol to o-quinone . Additionally, this compound can interact with proteins, potentially affecting their structure and function. The nature of these interactions can vary, including coordination bonds with metal ions and non-covalent interactions with proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, this compound can form complexes with metal ions, which can then interact with enzymes involved in oxidation-reduction reactions . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Preparation Methods
There are two primary methods for preparing 4-(1H-Pyrazol-1-yl)benzylamine :
Reaction of 1-pyrazolecarboxaldehyde with benzylamine: This method involves the direct reaction of 1-pyrazolecarboxaldehyde with benzylamine to obtain the target product.
Nitrogen protection and deprotection steps: This method involves protecting the nitrogen atoms during the synthesis process and then deprotecting them to yield the final product.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(1H-Pyrazol-1-yl)benzylamine undergoes various types of chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrazole ring or the benzylamine moiety is substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1H-Pyrazol-1-yl)benzylamine has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-(1H-Pyrazol-1-yl)benzylamine can be compared with other similar compounds, such as :
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound has a sulfonamide group instead of the benzylamine moiety, which can lead to different biological activities and applications.
1-aryl-1H-pyrazole-4-carboximidamides: These compounds have a carboximidamide group, which can influence their chemical reactivity and biological properties.
5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles: These compounds have an imidazole ring, which can affect their interaction with molecular targets and their overall activity.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKMXPDYQVKSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380118 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368870-03-5 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PYRAZOL-1-YL-BENZYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

